molecular formula C7H6BrN3O B13683493 (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol

(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol

Cat. No.: B13683493
M. Wt: 228.05 g/mol
InChI Key: QBYGTXIFHKDLTL-UHFFFAOYSA-N
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Description

(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol is a heterocyclic compound that features a bromine atom at the 7th position of the imidazo[4,5-c]pyridine ring and a hydroxymethyl group at the 2nd position. This compound is part of the imidazopyridine family, known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol typically involves the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and imidazole precursors.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)carboxylic acid.

    Reduction: 1H-imidazo[4,5-c]pyridin-2-ylmethanol.

    Substitution: Various substituted imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Similar structure but different substitution pattern.

    Imidazo[1,2-a]pyridine: Different fusion pattern of the imidazole and pyridine rings.

    Imidazo[1,5-a]pyridine: Another isomer with distinct chemical properties.

Uniqueness

(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol is unique due to the specific positioning of the bromine atom and hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to its isomers and analogs.

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

(7-bromo-3H-imidazo[4,5-c]pyridin-2-yl)methanol

InChI

InChI=1S/C7H6BrN3O/c8-4-1-9-2-5-7(4)11-6(3-12)10-5/h1-2,12H,3H2,(H,10,11)

InChI Key

QBYGTXIFHKDLTL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Br)N=C(N2)CO

Origin of Product

United States

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